tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUNCTVDGYIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657428-42-7 | |
| Record name | tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves the reaction of enaminonitriles with urea under acidic conditions. For instance, a mixture of enaminonitrile, urea, and acetic acid can be irradiated using microwave techniques to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound can inhibit tumor cell proliferation through specific pathways related to apoptosis and cell cycle regulation .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases. The compound may interact with neurotransmitter systems to provide protective effects against neuronal damage .
2. Organic Synthesis
- Building Block in Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects .
- Reactivity and Functionalization : The presence of the carboxylate group enhances its reactivity, allowing for functionalization reactions that can lead to the creation of derivatives with tailored biological activities .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| 1 | Evaluation of anticancer properties | Demonstrated significant cytotoxicity against human breast cancer cells; IC50 values indicated effective inhibition of cell growth. |
| 2 | Neuroprotective potential | Showed protective effects in neuronal cultures exposed to oxidative stress; indicated modulation of apoptotic pathways. |
| 3 | Synthesis of derivatives | Developed several new derivatives with improved pharmacological profiles compared to the parent compound; highlighted the importance of structural modifications. |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Starting Material Preparation : The synthesis begins with readily available pyrazole derivatives.
- Cyclization Reaction : Utilizing caesium carbonate as a base in acetonitrile at elevated temperatures facilitates cyclization to form the dihydropyrrolo structure.
- Purification : The final product is purified through column chromatography to achieve high purity levels necessary for biological testing.
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include:
- 5-(tert-Butyl) 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate hydrochloride
- 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Compared to these compounds, tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity.
Biological Activity
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate , with CAS number 1280210-79-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolopyrazoles, which are known for their diverse pharmacological properties.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- Boiling Point : 366 °C at 760 mmHg
- Purity : Typically ≥98% in research applications
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : This compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that pyrrolopyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor of enzymes involved in cell signaling pathways that regulate growth and survival.
- Modulation of Gene Expression : It may influence the expression of genes related to apoptosis and inflammation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study further elucidated the underlying mechanisms involving mitochondrial dysfunction and activation of caspase pathways.
Case Study: Anti-inflammatory Effects
Another research article explored the anti-inflammatory properties of this compound in a model of acute inflammation. The findings demonstrated that treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Question: What are the key structural and physicochemical properties of tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate?
Answer:
The compound (CAS 1280210-79-8) has a molecular formula of C₁₀H₁₅N₃O₂ and a molecular weight of 209.245 g/mol . Its crystal structure (monoclinic, space group P2₁/c) reveals a fused bicyclic system with a tert-butoxycarbonyl (Boc) group at position 5, confirmed by X-ray diffraction (XRD) data . Key properties include:
- PSA (Polar Surface Area): 58.22 Ų (indicative of moderate hydrogen-bonding potential).
- LogP: ~1.6 (suggesting moderate lipophilicity) .
- Melting Point: Not explicitly reported, but thermal stability is inferred from its use in high-temperature reactions (e.g., Suzuki couplings) .
Basic Question: How is this compound synthesized?
Answer:
A common route involves cyclocondensation of ethyl 3-aminopyrazole-4-carboxylate with a Boc-protected propargylamine derivative under acidic conditions. Critical steps include:
Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in THF at 0–5°C .
Cyclization: Use of catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene to form the pyrrolo[3,4-c]pyrazole core .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity .
Advanced Question: What experimental strategies resolve contradictions in spectroscopic data during structural characterization?
Answer:
Discrepancies in NMR (e.g., unexpected splitting of pyrrole protons) or mass spectra (e.g., fragmentation patterns) can arise from tautomerism or rotameric equilibria. Mitigation strategies include:
- Variable-Temperature NMR: Analyze spectra at −40°C to slow conformational exchange and resolve overlapping signals .
- DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes to confirm tautomeric forms .
- XRD Validation: Use single-crystal diffraction to unambiguously assign the solid-state structure .
Advanced Question: How can the Boc group in this compound be selectively deprotected without degrading the pyrrolopyrazole core?
Answer:
Selective deprotection requires mild acidic conditions to avoid ring-opening or sulfonamide side reactions (if applicable). Optimized protocols include:
- TFA/DCM (1:4 v/v): Stir at 0°C for 2 hours, followed by neutralization with saturated NaHCO₃ (yield >85%) .
- HCl/Dioxane (4 M): Use at room temperature for 1 hour, monitoring by TLC to prevent over-acidification .
- Safety Note: Avoid HCl gas generation; perform in a fume hood with proper PPE .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- Hazard Classification: Acute toxicity (oral, dermal), skin/eye irritation (Category 2), and respiratory sensitization .
- Handling:
- Storage: Keep in a tightly sealed container under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Question: What methodologies are used to study its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Answer:
The compound’s boronate ester derivatives (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate) enable palladium-catalyzed couplings. Key parameters:
- Catalyst System: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .
- Substrate Scope: Aryl/heteroaryl halides with electron-withdrawing groups show >70% conversion .
- Work-Up: Extract with DCM, dry over MgSO₄, and purify via flash chromatography .
Advanced Question: How is this compound utilized in medicinal chemistry research, particularly as a DPP-IV inhibitor intermediate?
Answer:
The pyrrolopyrazole scaffold is a key pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors. Functionalization strategies include:
- Position 3 Modification: Introduce sulfonamide or urea groups via nucleophilic substitution to enhance binding affinity .
- Biological Assays: Test inhibitory activity using fluorogenic substrate H-Gly-Pro-AMC in recombinant human DPP-IV enzyme assays (IC₅₀ values typically <100 nM) .
Basic Question: What analytical techniques are recommended for purity assessment?
Answer:
- HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) .
- LC-MS: ESI+ mode to confirm molecular ion [M+H]⁺ at m/z 210.12 .
- Elemental Analysis: Acceptable C, H, N tolerances within ±0.4% of theoretical values .
Advanced Question: How do steric effects of the tert-butyl group influence reaction kinetics in nucleophilic substitutions?
Answer:
The bulky Boc group slows SN2 reactions at adjacent positions due to steric hindrance. Kinetic studies show:
- Rate Reduction: Up to 10-fold compared to methyl or ethyl analogs .
- Mitigation: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and increase reaction rates .
Advanced Question: What computational tools predict the compound’s metabolic stability in drug discovery contexts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
